Superior Suppression of Histamine-Induced Wheal and Flare Compared to Chlorpheniramine Maleate
In a randomized, crossover clinical trial with 60 healthy volunteers, a 6 mg oral dose of dimethindene maleate demonstrated superior efficacy in reducing histamine-induced cutaneous reactions compared to a 12 mg oral dose of chlorpheniramine maleate [1].
| Evidence Dimension | Reduction in Histamine-Induced Wheal Area |
|---|---|
| Target Compound Data | 6 mg dimethindene maleate: 28.8% reduction |
| Comparator Or Baseline | 12 mg chlorpheniramine maleate: 18.5% reduction (calculated from data), Placebo: 0% reduction |
| Quantified Difference | Dimethindene maleate achieved a 10.3 percentage-point greater reduction in wheal area (P < 0.01) using a lower mg dose. |
| Conditions | Human model (n=60); 2 μg intradermal histamine challenge; oral administration. |
Why This Matters
This direct head-to-head data validates that dimethindene maleate offers superior antihistaminic potency per milligram compared to a common generic alternative, providing a rationale for its selection in studies requiring maximal H1 blockade.
- [1] Bhatt AD, Vaidya AB, Sane SP, et al. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare. J Int Med Res. 1991;19(6):479-483. PMID: 1773908. View Source
